H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH
Description
H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH is a linear nonapeptide composed of alternating hydrophobic residues: isoleucine (Ile), leucine (Leu), valine (Val), and glycine (Gly). Glycine, a flexible residue, may introduce structural flexibility or act as a turn-inducing element.
Properties
CAS No. |
154427-26-6 |
|---|---|
Molecular Formula |
C46H85N9O10 |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H85N9O10/c1-17-29(16)34(47)42(60)50-31(19-23(4)5)40(58)49-32(20-24(6)7)41(59)53-36(26(10)11)44(62)55-37(27(12)13)45(63)54-35(25(8)9)43(61)51-30(18-22(2)3)39(57)48-21-33(56)52-38(28(14)15)46(64)65/h22-32,34-38H,17-21,47H2,1-16H3,(H,48,57)(H,49,58)(H,50,60)(H,51,61)(H,52,56)(H,53,59)(H,54,63)(H,55,62)(H,64,65)/t29-,30-,31-,32-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
WRPSTXQCJJVDPM-CTZSQTNGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and peptide-based signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Conformational Features
Key Findings :
- The target peptide’s α-backbone likely confers moderate stability compared to γ-peptides, which exhibit enhanced helical stability due to backbone homologation .
- Dehydro-Leu analogs (e.g., ) adopt β-turns, suggesting that substitutions (e.g., dehydro-residues) can rigidify structures, whereas the target peptide’s flexibility may limit conformational stability .
Key Findings :
- The target peptide’s lack of basic N-terminal residues (e.g., Arg) likely reduces bitterness compared to β-casein derivatives (e.g., Arg202-Val209) .
- Val and Leu residues in cyclic peptides () mediate receptor binding, suggesting the target peptide could interact with enzymes or transporters involved in hydrophobic recognition .
Key Findings :
- Repetitive hydrophobic residues (e.g., Val-Val-Val) in the target peptide may hinder solubility during synthesis, necessitating optimized coupling conditions .
Biological Activity
H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH is a peptide composed of a specific sequence of amino acids, which influences its biological activity significantly. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.
Peptides like this compound exhibit diverse biological activities, primarily influenced by their amino acid sequences. The specific arrangement of hydrophobic and polar residues can affect the peptide's interaction with biological targets, including receptors and enzymes. For instance, the presence of branched aliphatic amino acids may enhance binding affinity and specificity towards certain biological pathways .
Therapeutic Applications
Research indicates that peptides similar to this compound have potential applications in various therapeutic areas, including:
- Antimicrobial Activity: Certain peptides have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents .
- Antihypertensive Effects: Peptides derived from food sources have shown promise in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) .
- Anticancer Properties: Some peptides can induce apoptosis in cancer cells, making them candidates for cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various peptides, including those with similar sequences to this compound, against Salmonella typhimurium. The results indicated a significant reduction in bacterial growth when treated with specific peptide concentrations .
- ACE Inhibition: Another research focused on the structure-activity relationship of peptides for ACE inhibition. It was found that the presence of branched amino acids at the N-terminus improved inhibitory effects, highlighting the importance of peptide structure in biological activity .
- Cytotoxicity Against Cancer Cells: In vitro studies demonstrated that certain peptides could selectively target and kill cancer cells without affecting normal cells. This selectivity is crucial for developing safe therapeutic agents .
Comparison of Biological Activities
| Peptide Structure | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 12.5 | Effective against S. typhimurium |
| H-Ala-His-Lys-OH | Antihypertensive | 14.2 | ACE inhibitor |
| H-Gly-Pro-Gly-NH₂ | Anticancer | 1.9 | Selective cytotoxicity against A549 |
Peptide Synthesis and Properties
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the final product. The properties such as solubility and stability are influenced by the amino acid composition and sequence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
